1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the reaction of 4-amino-2-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Shares structural similarities but differs in the substitution pattern on the aromatic ring.
N-(4-Amino-2-ethoxyphenyl)acetamide: Similar in structure but contains an acetamide group instead of a chloropropanone moiety
Uniqueness
1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(4-amino-2-ethoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
GRBGGFJRJNFKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(C(=O)C)Cl |
Origin of Product |
United States |
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